5-Bromo-2-methylpyrimidin-4-amine
Overview
Description
5-Bromo-2-methylpyrimidin-4-amine is a chemical compound with the CAS Number: 24343-95-1. It has a molecular weight of 188.03 and is typically stored in a dark place at room temperature . The compound is solid in its physical form .
Molecular Structure Analysis
The linear formula for 5-Bromo-2-methylpyrimidin-4-amine is C5H6BrN3 . More detailed structural information may be available in databases like ChemSpider .Physical And Chemical Properties Analysis
5-Bromo-2-methylpyrimidin-4-amine is a solid compound that is stored at room temperature in a dark place . More detailed physical and chemical properties may be available in databases like ChemicalBook .Scientific Research Applications
1. Manufacturing of Therapeutic SGLT2 Inhibitors
- Application Summary : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a compound related to 5-Bromo-2-methylpyrimidin-4-amine, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
- Methods of Application : The preparation involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
- Results or Outcomes : The preparation was run successfully on approximately 70 kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
1. Manufacturing of Therapeutic SGLT2 Inhibitors
- Application Summary : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a compound related to 5-Bromo-2-methylpyrimidin-4-amine, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
- Methods of Application : The preparation involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
- Results or Outcomes : The preparation was run successfully on approximately 70 kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
2. Electron-Induced Decomposition Study
- Application Summary : The study involves electron attachment to 5-bromo-4-thiouracil (BrSU), a uracil derivative, and 5-bromo-4-thio-2′-deoxyuridine (BrSdU), with an attached deoxyribose moiety via the N-glycosidic (N1-C) bond .
- Methods of Application : Quadrupole mass spectrometry was used to detect the anionic products of dissociative electron attachment (DEA), and the experimental results were supported by quantum chemical calculations performed at the M062X/aug-cc-pVTZ level of theory .
- Results or Outcomes : BrSU predominantly captures low-energy electrons with kinetic energies near 0 eV, though the abundance of bromine anions was rather low compared to a similar experiment with bromouracil .
3. Synthesis of Novel Pyridine Derivatives
- Application Summary : The study describes the efficient synthesis in moderate to good yield of a series of novel pyridine derivatives by the application of palladium catalyzed Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine .
- Methods of Application : The method involves the application of palladium catalyzed Suzuki cross-coupling reactions .
- Results or Outcomes : The synthesis resulted in a series of novel pyridine derivatives in moderate to good yield .
4. Antitrypanosomal and Antiplasmodial Activities
- Application Summary : Novel 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
- Methods of Application : The compounds were tested for their in vitro activities against a causative organism of sleeping sickness, Trypanosoma brucei rhodesiense, as well as against a causative organism of malaria, Plasmodium falciparum NF54 .
- Results or Outcomes : Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .
Safety And Hazards
properties
IUPAC Name |
5-bromo-2-methylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c1-3-8-2-4(6)5(7)9-3/h2H,1H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEJUOJXDWVFID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660481 | |
Record name | 5-Bromo-2-methylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00660481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methylpyrimidin-4-amine | |
CAS RN |
24343-95-1 | |
Record name | 5-Bromo-2-methylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00660481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-methylpyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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